Stereochemical Identity and Chiral Purity for HPLC Validation
The compound is defined by its absolute (R)-configuration, distinguishing it from the active (S)-enantiomer (Pramipexole EP Impurity E). Vendors supply this compound with specified purity levels, such as 97% by HPLC, and provide batch-specific analytical data (NMR, HPLC, GC) essential for its use as a quantitative reference standard in chromatographic method validation . The (S)-enantiomer (CAS 106006-84-2) serves as the precursor to the active drug, making the accurate quantification of the (R)-isomer critical for meeting regulatory guidelines in API manufacturing [1].
| Evidence Dimension | Stereochemical Configuration |
|---|---|
| Target Compound Data | (R)-configuration at the 6-position |
| Comparator Or Baseline | (S)-configuration (CAS 106006-84-2) |
| Quantified Difference | Absolute stereochemistry; optical rotation sign is (+), while the (S)-enantiomer is (-) |
| Conditions | Chiral HPLC and polarimetry analysis |
Why This Matters
The specific enantiomer is non-interchangeable for chiral purity assays; the (R)-form is the impurity to be measured, not the active ingredient.
- [1] ChemWhat. Pramipexole EP Impurity E (CAS 106006-84-2) Description. Available at: https://www.chemwhat.com View Source
